2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that features a unique combination of cyclopentyl, triazolo, and thiazolyl groups
Mechanism of Action
Target of Action
The compound “2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure enable it to bind effectively to these targets . .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. For instance, if the compound acts as a carbonic anhydrase inhibitor, it would affect the carbonic acid-bicarbonate buffer system in the body, influencing pH regulation . If it acts as a cholinesterase inhibitor, it would affect the breakdown of acetylcholine, influencing nerve signal transmission . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly impact its bioavailability and therapeutic efficacy. In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an enzyme inhibitor, it could lead to an increase in the concentration of the enzyme’s substrate in the body, affecting related physiological processes . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the efficacy of an enzyme inhibitor could be affected by the concentration of the enzyme and its substrate in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed by reacting α-haloketones with thiourea or thioamides.
Coupling of Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl halides.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione.
Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups, such as cyclopentylamine.
Uniqueness
2-cyclopentyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to its combination of cyclopentyl, triazolo, and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopentyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(7-8-3-1-2-4-8)12-10-13-14-11-15(10)5-6-17-11/h8H,1-7H2,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJZFZNTLEUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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